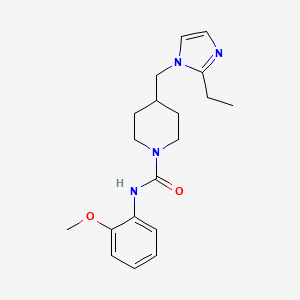

4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted at the 1-position with a carboxamide group linked to a 2-methoxyphenyl moiety and at the 4-position with a methylene bridge connecting a 2-ethyl-1H-imidazole ring. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight the importance of these moieties in receptor binding and activity .

Properties

IUPAC Name |

4-[(2-ethylimidazol-1-yl)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-3-18-20-10-13-23(18)14-15-8-11-22(12-9-15)19(24)21-16-6-4-5-7-17(16)25-2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOYUCHKBNRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, a compound with the molecular formula C19H26N4O, has garnered attention in recent pharmacological studies for its potential biological activities. This article reviews the existing literature on its biological activities, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials.

Structure and Properties

The compound features a piperidine core substituted with an imidazole and a methoxyphenyl group, which may influence its biological interactions. The molecular weight is approximately 342.4 g/mol, although specific physical properties like boiling point and melting point remain unspecified in the literature .

Anticancer Properties

Recent studies have indicated that compounds with similar structures to 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide exhibit significant anticancer activities. For instance:

- Microtubule Destabilization : Compounds in related studies have shown effective inhibition of microtubule assembly, suggesting a mechanism by which they can induce apoptosis in cancer cells. Specifically, at concentrations around 20 µM, these compounds demonstrated a 40.76% to 52.03% inhibition of microtubule assembly .

- Apoptosis Induction : In cellular assays involving breast cancer cell lines (e.g., MDA-MB-231), certain derivatives have been shown to enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Inhibition of Kinases : Similar piperidine derivatives have been studied for their ability to inhibit key kinases involved in cancer progression, such as IKKβ, which is crucial for NF-κB activation—a pathway often hijacked in cancers .

- Structure–Activity Relationships (SAR) : Studies suggest that the presence of nitrogen atoms within the piperidine ring enhances binding affinity and selectivity towards target proteins involved in cancer cell proliferation and survival .

Comparative Biological Activity Table

| Compound | Activity Type | Target | Concentration | Effect |

|---|---|---|---|---|

| 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | Anticancer | Microtubules | 20 µM | 40.76% - 52.03% inhibition |

| Related Piperidine Derivative | Apoptosis Induction | Caspase-3 | 10 µM | 1.33 - 1.57 times increase |

| EF24 Analog (Piperidinone) | IKKβ Inhibition | NF-κB Pathway | Variable | Enhanced anti-cancer activity |

Case Studies

Several case studies have explored the efficacy of piperidine derivatives in various cancer models:

- FaDu Hypopharyngeal Tumor Cells : A study showed that a piperidine derivative exhibited superior cytotoxicity compared to standard treatments like bleomycin, emphasizing the potential of these compounds in cancer therapy .

- Breast Cancer Models : Research on MDA-MB-231 cells indicated that specific structural modifications could enhance biological activity significantly, leading to increased apoptosis and reduced cell viability at lower concentrations than traditional chemotherapeutics .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

One significant application of this compound is its role as an inhibitor of enzymes related to lipid metabolism. For instance, it has been shown to inhibit N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids like anandamide. In vitro studies have demonstrated that derivatives of this compound can effectively decrease anandamide levels in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases or mood disorders .

Anticancer Potential

The compound's structural features make it a candidate for anticancer research. Compounds with similar imidazole structures have been reported to exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. Preliminary studies indicate that modifications to the piperidine ring can enhance the cytotoxic activity against various cancer cell lines, although further research is needed to elucidate the mechanisms involved .

Therapeutic Implications

The therapeutic implications of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide extend into several areas:

Neurological Disorders

Given its ability to modulate lipid signaling pathways, this compound could be explored for treating neurological disorders such as anxiety and depression. The inhibition of NAPE-PLD may lead to increased levels of protective endocannabinoids, offering a novel approach to managing these conditions .

Antimicrobial Activity

Emerging research also suggests that compounds with imidazole scaffolds can exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, indicating a potential application in developing new antibiotics .

Case Studies

Several case studies highlight the applications and efficacy of compounds related to 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide:

- Inhibition Studies : A study investigated the structure–activity relationship (SAR) of imidazole derivatives as inhibitors of NAPE-PLD, demonstrating that specific modifications significantly enhanced potency and selectivity .

- Anticancer Research : Another study focused on the anticancer properties of imidazole-containing compounds, revealing promising results against breast cancer cell lines when modified with piperidine rings .

- Neuroprotective Effects : Research on similar compounds has indicated neuroprotective effects through modulation of endocannabinoid signaling pathways, suggesting therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural components.

Key Structural Differences and Implications

Core Scaffold :

- The target compound utilizes a piperidine backbone, unlike the ethanamine chain in NBOMe derivatives (e.g., 25I-NBOMe) . Piperidine’s conformational rigidity may enhance receptor selectivity compared to flexible ethanamine-based structures.

- VU0155069 and N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine also employ piperidine but lack the imidazole-methyl group, instead incorporating benzimidazole or naphthamide moieties .

Substituent Profiles: The 2-ethylimidazole group in the target compound differs from the halogenated dimethoxyphenyl groups in NBOMes, which are critical for 5-HT2A affinity . Imidazole’s hydrogen-bonding capacity may favor interactions with histamine receptors, as seen in dual H1/H4 ligands .

Pharmacological Hypotheses :

- NBOMe compounds exhibit high 5-HT2A agonism due to their methoxy-rich aromatic systems , whereas piperidine-imidazole derivatives (e.g., ) target histamine receptors . The target compound’s hybrid structure may engage both receptor families, though this requires experimental validation.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-((2-ethyl-1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide?

The synthesis typically involves condensation reactions between piperidine and imidazole derivatives. For example, analogous compounds are synthesized by reacting brominated intermediates (e.g., 2-ethyl-1H-imidazole) with piperidine precursors under reflux conditions, followed by purification via column chromatography . Key steps include optimizing reaction times (6-12 hours) and solvent choices (e.g., acetonitrile or DMF) to achieve yields >70%. Characterization relies on -NMR, ESI-MS, and elemental analysis to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column, targeting ≥95% purity. Structural confirmation employs - and -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and piperidine/imidazole backbone signals. Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks (e.g., [M+H] at m/z 385.2) . Elemental analysis (C, H, N) discrepancies >0.4% require re-purification .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound to histamine receptors (e.g., H1/H4)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are employed to model interactions with histamine receptors. Ligand preparation includes protonation state optimization (pH 7.4) and conformational sampling. Key residues (e.g., Asp in H1R) are analyzed for hydrogen bonding and π-π stacking with the imidazole and methoxyphenyl moieties . Free energy calculations (MM-PBSA) validate binding modes, with discrepancies >2 kcal/mol prompting experimental reassessment .

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC50_{50}50 values across assays?

Contradictions often arise from assay conditions (e.g., cell lines, buffer pH). A systematic approach includes:

- Replicating assays in standardized conditions (e.g., CHO cells for H1R, HEK293 for H4R).

- Using radioligand binding (e.g., -mepyramine for H1R) to compare with functional assays (Ca flux).

- Statistical analysis (ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reactivity with off-target receptors (e.g., serotonin receptors) should be ruled out via selectivity panels .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) is preferred. Crystals are grown via vapor diffusion (ethyl acetate/hexane). SHELX programs (SHELXT for solution, SHELXL for refinement) resolve the imidazole-piperidine dihedral angle (<10°). Hydrogen bonding networks (e.g., N–H···O between carboxamide and solvent) are analyzed using Olex2. Data quality metrics: R < 0.05, CCDC deposition required .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Use microwave-assisted synthesis to reduce reaction times (1–2 hours vs. 12 hours) .

- Replace traditional solvents with ionic liquids (e.g., [BMIM]BF) to enhance solubility and reduce byproducts.

- Monitor intermediates via TLC (silica gel, ethyl acetate:hexane = 3:7) to terminate reactions at >90% conversion .

Q. What in vitro assays are recommended for evaluating metabolic stability?

- Microsomal stability : Incubate with liver microsomes (human/rat, 1 mg/mL), NADPH regeneration system, and LC-MS/MS quantification at 0, 15, 30, 60 minutes. Half-life (t) <30 min indicates poor stability.

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) in recombinant enzymes. IC <10 µM suggests high inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.